4-amino-5-metil-1H-pirazol-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

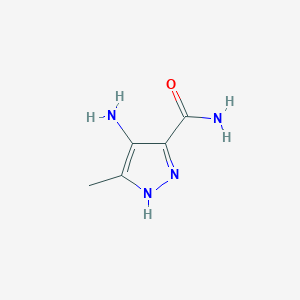

4-Amino-5-methyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an amino group (-NH2) at the 4-position, a methyl group (-CH3) at the 5-position, and a carboxamide group (-CONH2) at the 3-position. It is a versatile compound with applications in various fields, including medicinal chemistry, agriculture, and material science.

Synthetic Routes and Reaction Conditions:

Hantzsch Pyrazole Synthesis: This method involves the condensation of β-ketoesters with hydrazines in the presence of acetic acid or other acids to form pyrazoles.

Biltz Pyrazole Synthesis: This involves the reaction of α-haloketones with hydrazines to form pyrazoles.

Direct Cyclization: Cyclization of hydrazine derivatives with α-diketones or β-diketones can also yield pyrazoles.

Industrial Production Methods: Industrial production of 4-amino-5-methyl-1H-pyrazole-3-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: Oxidation reactions can convert the amino group to a nitro group, resulting in the formation of 4-nitro-5-methyl-1H-pyrazole-3-carboxamide.

Reduction: Reduction reactions can reduce nitro groups to amino groups, providing a route to synthesize the parent compound.

Substitution: Substitution reactions at the pyrazole ring can introduce various functional groups, leading to derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and various oxidizing agents.

Reduction: Iron powder, hydrogen gas (H2), and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed:

Oxidation: 4-nitro-5-methyl-1H-pyrazole-3-carboxamide.

Reduction: 4-amino-5-methyl-1H-pyrazole-3-carboxamide.

Substitution: Various substituted pyrazoles depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anti-Infective Properties

Research has demonstrated that derivatives of 4-amino-5-methyl-1H-pyrazole-3-carboxamide exhibit significant antibacterial activity. For instance, certain compounds have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), indicating their potential as effective treatments for bacterial infections . These compounds target DNA gyrase and Topoisomerase IV in Gram-negative bacteria, contributing to their efficacy .

1.2 Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds derived from 4-amino-5-methyl-1H-pyrazole-3-carboxamide have been identified as potent inhibitors of tubulin polymerization, effectively arresting the cell cycle in the G2/M phase . In vitro studies have indicated low micromolar IC50 values for these compounds against various tumor cell lines, suggesting their viability as anticancer agents .

1.3 Anti-Inflammatory Effects

In addition to their antibacterial and anticancer properties, pyrazole derivatives have shown promising anti-inflammatory effects. Studies indicate that certain compounds can reduce inflammation in various models by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that these compounds could be developed further for treating inflammatory diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives. Recent studies have focused on modifying peripheral substituents to enhance their biological activity and pharmacokinetic profiles. For example, modifications leading to improved solubility and membrane permeability have been documented, which are essential for drug development .

Industrial Applications

3.1 Food Industry

Compounds based on pyrazole structures are explored in the food industry for their antioxidant properties. They can be utilized as food preservatives due to their ability to scavenge free radicals and prevent oxidative spoilage .

3.2 Cosmetic Industry

The use of pyrazole derivatives as cosmetic colorants has also been noted, where they serve both functional and aesthetic purposes in formulations . Their stability and safety profile make them suitable candidates for inclusion in cosmetic products.

Case Studies

Several case studies highlight the effectiveness of 4-amino-5-methyl-1H-pyrazole-3-carboxamide derivatives:

Mecanismo De Acción

The mechanism by which 4-amino-5-methyl-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

Pyrazole: The parent compound without substituents.

3-Amino-4-methyl-1H-pyrazole-5-carboxamide: A positional isomer with the amino and carboxamide groups switched.

5-Amino-3-methyl-1H-pyrazole-4-carboxamide: Another positional isomer with different positions for the amino and methyl groups.

Uniqueness: 4-Amino-5-methyl-1H-pyrazole-3-carboxamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Its applications in various fields highlight its importance and versatility compared to other pyrazole derivatives.

Actividad Biológica

4-Amino-5-methyl-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features contribute to its potential therapeutic applications, particularly in oncology and inflammation. This article will delve into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 4-amino-5-methyl-1H-pyrazole-3-carboxamide is C5H7N5O, with a molecular weight of approximately 155.15 g/mol. The compound features an amino group, a methyl group at position 5, and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 4-amino-5-methyl-1H-pyrazole-3-carboxamide exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation in preclinical models.

- Antimicrobial Properties : Preliminary data suggest it may possess antimicrobial activity against certain pathogens.

The anticancer properties of 4-amino-5-methyl-1H-pyrazole-3-carboxamide are primarily attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This action disrupts mitosis in cancer cells, ultimately resulting in reduced proliferation.

Case Studies

- In Vitro Studies : A study evaluated the compound's effects on several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 0.08 mM to 12.07 mM, indicating significant antiproliferative effects while showing minimal toxicity to normal fibroblasts .

- In Vivo Studies : In animal models, treatment with 4-amino-5-methyl-1H-pyrazole-3-carboxamide resulted in reduced tumor growth and improved survival rates compared to control groups .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated through various assays assessing its impact on pro-inflammatory cytokines and pathways involved in inflammation.

Research Findings

In vitro studies demonstrated that 4-amino-5-methyl-1H-pyrazole-3-carboxamide significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role as a potent anti-inflammatory agent .

Antimicrobial Properties

Preliminary studies suggest that this pyrazole derivative may exhibit antimicrobial effects against certain bacterial strains. Further research is needed to elucidate the specific mechanisms and efficacy against various pathogens.

Comparative Analysis with Related Compounds

A comparative analysis of structural analogs reveals variations in biological activity based on substituents at different positions on the pyrazole ring. The following table summarizes some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide | Benzyl group instead of methyl | Different electronic properties |

| 4-Amino-N-benzyl-1-methylpyrazole-3-carboxamide | Methyl substitution at position 1 | Enhanced solubility |

| 4-Amino-3-trifluoromethylpyrazole | Trifluoromethyl group enhancing lipophilicity | Potentially increased potency |

This table illustrates how slight modifications can lead to significant differences in biological activity and therapeutic potential.

Propiedades

IUPAC Name |

4-amino-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-3(6)4(5(7)10)9-8-2/h6H2,1H3,(H2,7,10)(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMPBOHREJSJTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.